![molecular formula C16H21N5OS B2590776 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide CAS No. 2034207-76-4](/img/structure/B2590776.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide
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Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide, commonly known as MPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTN is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research by Othman (2013) focused on the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and other derivatives containing the antipyrine moiety. These compounds were evaluated for their antimicrobial and antifungal activities, indicating the potential use of such derivatives in developing new antimicrobial agents (Othman, 2013).
Structural and Biochemical Characterization
Peng et al. (2011) detailed the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT), highlighting the enzyme's role in metabolizing nicotinamide and related compounds. This work provides insights into how structural modifications of nicotinamide derivatives could influence their biological activity and potential therapeutic applications (Peng et al., 2011).
Corrosion Inhibition
Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. This study demonstrates the potential industrial application of nicotinamide derivatives as corrosion inhibitors, which could extend to similar compounds like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide (Chakravarthy et al., 2014).
Gastroprotective Effects
Brzozowski et al. (2008) explored the therapeutic potential of 1-methylnicotinamide against acute gastric lesions induced by stress, highlighting the role of endogenous prostacyclin and sensory nerves. Although the study focuses on a specific nicotinamide derivative, it suggests that structurally related compounds might also possess similar gastroprotective properties (Brzozowski et al., 2008).
Cancer Research
The role of NNMT, an enzyme that metabolizes nicotinamide and similar compounds, has been investigated in various cancers. Ganzetti et al. (2018) discussed NNMT's potential involvement in cutaneous malignant melanoma, suggesting that inhibitors or modulators of NNMT, potentially including compounds like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide, could have therapeutic value in melanoma and other cancers (Ganzetti et al., 2018).
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-10-14(20-19-11)21-8-5-12(6-9-21)18-15(22)13-4-3-7-17-16(13)23-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWDHVNAIWPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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